2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-cyclohexyl-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O2/c1-32-19-9-7-18(8-10-19)30-23-21(26-27-30)22(24-16-25-23)29-13-11-28(12-14-29)20(31)15-17-5-3-2-4-6-17/h7-10,16-17H,2-6,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXDTNNDEXXVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5CCCCC5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors to form the triazolopyrimidine ring. Common reagents include hydrazine derivatives and formamide under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the triazolopyrimidine intermediate.
Formation of the Piperazine Ring: The piperazine ring is typically formed through a nucleophilic substitution reaction involving a suitable diamine and a halogenated precursor.
Cyclohexyl Group Introduction: The cyclohexyl group is often introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the piperazine intermediate in the presence of a Lewis acid catalyst.
Final Coupling: The final step involves coupling the ethanone moiety to the piperazine-triazolopyrimidine intermediate, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives of the triazolopyrimidine ring.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including those similar to 2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone. Triazoles are known for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. Research has demonstrated that compounds with triazole moieties exhibit significant cytotoxicity against breast cancer (MCF-7) and lung carcinoma (H157) cell lines, with IC50 values indicating their effectiveness compared to standard chemotherapeutic agents .
Antimicrobial Activity
Triazole-based compounds have shown broad-spectrum antimicrobial activity. For instance, derivatives similar to the compound have been tested against various bacterial strains and fungi, demonstrating efficacy comparable to conventional antibiotics. The structure of this compound suggests potential as a scaffold for developing new antimicrobial agents .
Synthetic Methodologies
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that integrate various chemical transformations. These may include cyclization reactions to form the triazole and pyrimidine rings and subsequent modifications to introduce the piperazine and cyclohexane moieties. The synthetic routes often emphasize the need for high yields and purity due to the compound's intended pharmacological applications .
Neuroprotective Effects
Emerging research indicates that compounds containing triazole frameworks may exhibit neuroprotective properties. These compounds are being investigated for their potential in treating neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress .
Enzyme Inhibition
The compound also shows promise as an inhibitor of specific enzymes related to various diseases. Studies have indicated that triazole derivatives can inhibit acetylcholinesterase and butyrylcholinesterase activities, which are crucial in conditions like Alzheimer's disease .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or ion channels. The compound binds to these targets, modulating their activity and thereby influencing cellular signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
Compound A is compared below with its closest structural analogue, 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one (Compound B, ChemSpider ID: 920377-60-2) .
| Property | Compound A | Compound B |
|---|---|---|
| Core Structure | 3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl | 3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl |
| Aryl Substituent | 4-Methoxyphenyl (electron-donating, moderate steric bulk) | 4-Ethoxyphenyl (stronger electron-donating, increased steric bulk) |
| Ethanone Substituent | Cyclohexyl (high lipophilicity, rigid conformation) | Phenoxy (lower lipophilicity, planar aromatic group) |
| Molecular Weight | ~475.6 g/mol (calculated) | ~488.6 g/mol (calculated) |
| Hypothetical LogP | ~3.8 (predicted, cyclohexyl enhances lipophilicity) | ~3.2 (predicted, phenoxy reduces lipophilicity) |
| Potential Applications | Kinase inhibition, CNS targeting (due to cyclohexyl) | Solubility-driven applications (e.g., aqueous formulations) |
Mechanistic and Functional Differences
In contrast, the 4-ethoxy group in Compound B increases steric hindrance and electron density, which may reduce binding affinity but improve metabolic stability .
Ethanone Group Modifications: The cyclohexyl group in Compound A introduces significant lipophilicity, favoring blood-brain barrier penetration (relevant for CNS targets).
Synthetic Accessibility: Compound B’s phenoxy group may simplify synthesis compared to the cyclohexyl moiety in Compound A, which requires stereochemical control during coupling reactions (analogous to methods in , though direct data is unavailable).
Research Findings and Limitations
- Activity Data: No direct biological data for Compound A or B is available in the provided evidence. However, triazolopyrimidines with 4-methoxy/ethoxy substituents are documented in kinase inhibition studies (e.g., CDK, EGFR), where methoxy derivatives often show higher potency due to optimized steric fit .
Biological Activity
2-Cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest a variety of biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes available research findings on the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H29N7O2, with a molecular weight of 435.532 g/mol. The compound features a triazole ring fused with a pyrimidine structure, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research has indicated that compounds related to triazoles exhibit diverse biological activities including:
- Anticancer Properties : Triazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Activity : Some studies suggest effectiveness against bacterial strains and fungi.
- Anti-inflammatory Effects : Certain derivatives demonstrate potential in reducing inflammation markers.
Anticancer Activity
A study highlighted that triazolo-pyrimidine derivatives exhibit significant cytotoxicity against MCF-7 breast cancer cells. The compound this compound was part of a series that showed IC50 values as low as 9.1 µg/mL in MCF-7 cells .
Antimicrobial Effects
Research indicates that triazole derivatives can demonstrate antibacterial activity against several pathogenic bacteria. For instance, compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
The anti-inflammatory potential of triazole derivatives has been explored through various assays measuring cytokine levels and inflammatory markers. In vitro studies have indicated that certain derivatives can significantly reduce TNF-alpha and IL-6 levels in activated macrophages .
Case Studies
Q & A
Q. What methodologies support structure-activity relationship (SAR) studies for analog optimization?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., methoxy→ethoxy on phenyl; cyclohexyl→adamantyl).
- Data Matrix : Tabulate IC50, logP, and solubility for analogs. Use PCA (principal component analysis) to identify critical descriptors.
- Crystallographic Validation : Compare binding modes of analogs via X-ray/NMR to refine SAR hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
